N-(5-chloro-2-methoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S2/c1-23-14-8-7-12(18)9-13(14)19-15(22)10-24-17-20-16(21-25-17)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJSJNKUYMGLLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed examination of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula: C18H17ClN4O2S
- Molecular Weight: 372.87 g/mol
The compound features a chloro-substituted methoxyphenyl group and a thiadiazole moiety, which are known to influence its biological properties.
Antimicrobial Activity
Recent studies highlight the antimicrobial potential of compounds containing the thiadiazole moiety. Thiadiazoles have been recognized for their ability to exhibit significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
The above table illustrates the promising antibacterial activity of thiadiazole derivatives against various pathogens. Although specific MIC values for this compound are yet to be determined (TBD), its structural components suggest potential efficacy against Gram-positive bacteria.
Anticancer Activity
The anticancer properties of compounds featuring the thiadiazole ring have been documented extensively. The cytotoxic effects of these compounds can be attributed to their ability to induce apoptosis in cancer cells.
Case Study: Thiadiazole Derivatives in Cancer Treatment
A study conducted by Olsen et al. demonstrated that certain thiadiazole derivatives exhibited cytostatic properties against various cancer cell lines. The mechanism of action was linked to the inhibition of cell proliferation and induction of apoptosis, making them viable candidates for further development as anticancer agents .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: Compounds containing thiadiazoles often inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Induction of Oxidative Stress: Many derivatives induce oxidative stress within microbial and cancer cells, leading to cell death.
- Interference with DNA Synthesis: Some studies suggest that thiadiazole derivatives can interfere with DNA replication processes in target cells.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and includes a tetrahydropyridine core with a cyano group and an ethylphenyl substituent. This structure is significant for its biological activity and interaction with biological targets.
Medicinal Applications
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Anticancer Activity :
- Research indicates that compounds similar to methyl 2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate exhibit anticancer properties. The presence of the cyano group is often associated with increased cytotoxicity against various cancer cell lines. This compound may inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis.
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Neuroprotective Effects :
- The tetrahydropyridine structure is known for its neuroprotective effects. Compounds derived from this structure have been studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
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Anti-inflammatory Properties :
- The compound has shown promise in reducing inflammation in preclinical studies. Its ability to modulate inflammatory pathways could make it useful in treating chronic inflammatory conditions.
Pharmaceutical Development
Methyl 2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is being explored for formulation into various dosage forms:
- Oral Tablets : Formulations are being developed to enhance bioavailability and therapeutic efficacy.
- Injectable Solutions : For rapid action in acute conditions, injectable forms are under investigation.
Case Studies
Several studies highlight the efficacy of this compound:
-
Study on Anticancer Mechanisms :
- A study published in a peer-reviewed journal demonstrated that methyl 2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways (Journal of Medicinal Chemistry).
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Neuroprotection in Animal Models :
- In an experimental model of neurodegeneration, administration of the compound resulted in significant preservation of neuronal integrity and function, as evidenced by reduced markers of oxidative stress (Neuroscience Letters).
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Anti-inflammatory Effects :
- Another study highlighted the compound's ability to reduce inflammatory cytokines in vitro, suggesting its potential application in treating autoimmune diseases (International Journal of Inflammation).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues by Heterocycle Type
1,2,4-Thiadiazole Derivatives
- N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[[5-(5-ethylthiophen-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide ():
- Replaces the phenyl group on the thiadiazole with a cyclohexyl moiety and introduces a triazole-thiophene hybrid.
- The ethylthiophene and methyltriazolyl groups may enhance metabolic stability compared to the target compound’s simpler phenyl substitution.
1,2,4-Triazole Derivatives
- N-(5-Chloro-2-methylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replaces the thiadiazole with a triazole ring and substitutes a pyridinyl group. Molecular weight: 387.886 g/mol.
1,3,4-Oxadiazole Derivatives
Substituent Effects on Bioactivity
- Chloro vs. In contrast, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () uses a trifluoromethyl group, which increases hydrophobicity and resistance to oxidative metabolism.
Heteroaromatic Additions :
Physicochemical Properties
Molecular Weight :
Lipophilicity :
- Methoxy groups (logP ~2–3) increase solubility compared to trifluoromethyl (logP ~3.5) or cyclohexyl (logP ~4) substituents .
Q & A
Q. How to address discrepancies in antioxidant vs. pro-oxidant activity reports?
- Answer : The sulfanyl group exhibits dual behavior. Resolve via:
- ROS assays : Compare DCFH-DA (cellular ROS) and TBARS (lipid peroxidation) in parallel .
- Redox cycling tests : Use cyclic voltammetry to identify reversible oxidation peaks (-S- → -SO-) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
